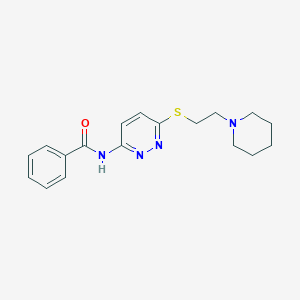

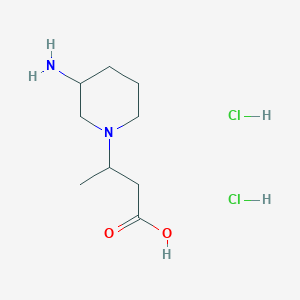

![molecular formula C5H11NO2 B2425170 N-[(2R)-1-hydroxypropan-2-yl]acétamide CAS No. 145842-51-9](/img/structure/B2425170.png)

N-[(2R)-1-hydroxypropan-2-yl]acétamide

Vue d'ensemble

Description

Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.148. The purity is usually 95%.

BenchChem offers high-quality Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Troubles neurodégénératifs : Inhibiteurs de la monoamine oxydase

- Pargyline, un dérivé de la propargylamine, agit comme un inhibiteur sélectif irréversible de la MAO-B. Il est utilisé dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson. De plus, la pargyline a été étudiée pour son potentiel dans le traitement du diabète de type 1 et des complications cardiovasculaires associées .

Traitement du cancer : Inhibition de la LSD-1

- La pargyline inhibe la démethylase-1 spécifique à la lysine (LSD-1). Associée à l'agent chimiothérapeutique camptothécine, la pargyline améliore l'inhibition de la LSD-1, conduisant à une sénescence induite et une inhibition de la croissance des cellules cancéreuses .

Activité anti-Alzheimer : Rasagiline et Sélégiline

- Rasagiline et sélégiline, tous deux inhibiteurs de la MAO-B, sont efficaces dans le traitement de la maladie de Parkinson. Les effets neuroprotecteurs de la rasagiline dépendent de la fraction propargyle et sont indépendants de l'inhibition de la MAO-B. Elle prévient l'apoptose en réduisant le stress oxydatif et en stabilisant les membranes mitochondriales .

Dérivés de flavonoïdes : Meilleure biodisponibilité

- La modification des flavonoïdes en dérivés de flavonoïdes acétamides (FA) améliore leur biodisponibilité. Les FA de la quercétine, de l'apigénine, de la fisetine, du kaempférol et de la lutéoline présentent une biodisponibilité améliorée par rapport aux flavonoïdes non modifiés. Cette modification implique la conversion des groupes hydroxyles des flavonoïdes en fragments acétamide, ce qui permet de résoudre des problèmes tels que l'insolubilité dans l'eau et la dégradation enzymatique .

Électrosynthèse de l'acétamide à partir du CO2 et des nitrites

- La réduction électrochimique du CO2 et des nitrites dans l'eau peut conduire à la synthèse de l'acétamide. Ce procédé renouvelable piloté par l'électricité offre une solution prometteuse pour la neutralisation du carbone .

Contrôle des champignons phytopathogènes : Dérivés de la N-aryl-2-(2-hydroxyphénylamino)éthylènediamine

Analyse Biochimique

Biochemical Properties

N-[(2R)-1-hydroxypropan-2-yl]acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amidase expression-regulating proteins in Pseudomonas aeruginosa . These interactions are essential for the regulation of enzyme activity and protein function, influencing various metabolic processes.

Cellular Effects

N-[(2R)-1-hydroxypropan-2-yl]acetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in human glioblastoma cell lines when used in combination with other compounds . This indicates its potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

The molecular mechanism of N-[(2R)-1-hydroxypropan-2-yl]acetamide involves several biochemical interactions. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it interacts with aliphatic amidase expression-regulating proteins, which play a role in the regulation of enzyme activity . This interaction is crucial for its biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(2R)-1-hydroxypropan-2-yl]acetamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over time, affecting its efficacy . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of N-[(2R)-1-hydroxypropan-2-yl]acetamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could potentially cause toxic or adverse effects. Studies have shown that the compound’s efficacy and safety profile depend on the dosage administered . Understanding the threshold effects and toxicology is crucial for its application in therapeutic settings.

Metabolic Pathways

N-[(2R)-1-hydroxypropan-2-yl]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by aliphatic amidase expression-regulating proteins, which play a role in its biochemical activity . These interactions influence metabolic flux and metabolite levels, affecting the compound’s overall efficacy.

Transport and Distribution

The transport and distribution of N-[(2R)-1-hydroxypropan-2-yl]acetamide within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within specific tissues, affecting its therapeutic potential .

Subcellular Localization

N-[(2R)-1-hydroxypropan-2-yl]acetamide’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

N-[(2R)-1-hydroxypropan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(3-7)6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVBTAFBWUVUHV-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145842-51-9 | |

| Record name | N-[(2R)-1-hydroxypropan-2-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)

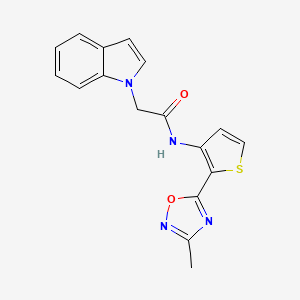

![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)

![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2425101.png)

![5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2425103.png)

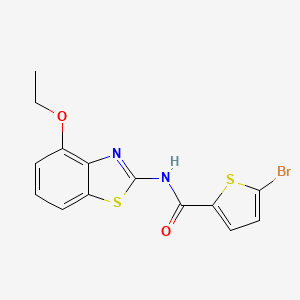

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425106.png)